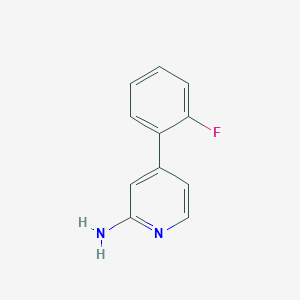![molecular formula C12H19N5 B11743938 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743938.png)
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of the alkylated pyrazole with another pyrazole derivative through a nucleophilic substitution reaction, often facilitated by a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, alkyl groups, nucleophiles, catalysts such as palladium.
Major Products
The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds.
科学的研究の応用
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of an ethyl group.
1-Ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the additional pyrazole ring.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains arylmethylene linkage instead of ethyl linkage.
Uniqueness
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole rings and specific alkylation pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H19N5 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-9-12(10(3)15-16)13-8-11-6-7-14-17(11)5-2/h6-7,9,13H,4-5,8H2,1-3H3 |
InChIキー |
USAJARZFNXTWCL-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=NN2CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743863.png)

![1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743875.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11743897.png)
![3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11743898.png)
![Ethyl 2-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-YL)-2-oxoacetate](/img/structure/B11743900.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743906.png)
![1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11743910.png)

![2-[4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11743916.png)

![1-Methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B11743923.png)

